
The Pharmacokinetics and Oral Bioavailability of
KB-0742: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KB-0742 dihydrochloride

Cat. No.: B10824856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
KB-0742 is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9

(CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a

promising therapeutic target in cancers driven by transcriptional dysregulation, particularly

those with MYC amplification.[1][2] This technical guide provides a comprehensive overview of

the preclinical and clinical pharmacokinetics, as well as the oral bioavailability of KB-0742, to

support ongoing research and development efforts.

Mechanism of Action: CDK9 Inhibition
KB-0742 exerts its therapeutic effect by selectively inhibiting CDK9, a critical component of the

positive transcription elongation factor b (P-TEFb) complex. In normal cellular processes, the

P-TEFb complex, which also includes Cyclin T1, is recruited to promoter-proximal regions

where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This

phosphorylation event is essential for the release of paused Pol II, enabling transcriptional

elongation to proceed. In many cancers, there is a dependency on overexpressed or

hyperactive transcription factors, such as MYC, which drive tumor growth and survival. By

inhibiting CDK9, KB-0742 prevents the phosphorylation of Pol II, leading to a termination of

transcriptional elongation of key oncogenic transcripts, ultimately resulting in cell cycle arrest

and apoptosis in cancer cells.
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Mechanism of action of KB-0742 in inhibiting the CDK9 signaling pathway.

Preclinical Pharmacokinetics
Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic

profile of KB-0742 in various species. These studies have demonstrated favorable drug-like

properties, including good oral bioavailability.

In Vitro ADME Properties
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The following table summarizes the in vitro absorption, distribution, metabolism, and excretion

(ADME) properties of KB-0742.

Parameter Value

Solubility

Kinetic Solubility (pH 7.4) 191 µM

Permeability

Caco-2 Papp (A-B) 95.7 - 84.2 (10⁻⁶ cm/s)

Caco-2 Papp (B-A)/(A-B) 1.48 - 1.85

Metabolic Stability

Liver Microsome Stability (% remaining at 180

min)
Mouse: 87.4, Rat: 81.3, Dog: 68.8, Human: 92.5

Hepatocyte Stability (% remaining at 180 min) Mouse: 374, Rat: 118, Dog: 195, Human: 2339

Plasma Protein Binding (% bound) Mouse: 48, Rat: 41, Dog: 72, Human: 38

CYP Inhibition (IC50)
>30 µM for CYP3A4, 2D6, 2C9, 2C19; 15.3 µM

for CYP1A2

In Vivo Pharmacokinetics in Preclinical Species
The in vivo pharmacokinetic parameters of KB-0742 following intravenous and oral

administration in mice, rats, and dogs are presented below.
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Speci
es

Route
Dose
(mg/k
g)

T½
(h)

CL
(mL/
min/k
g)

Vdss
(L/kg)

AUC
(ng·h/
mL)

Cmax
(ng/m
L)

Tmax
(h)

F (%)

Mouse IV 2 1.2 58 3.9 575 - - -

PO 10 - - - 950 450 0.25 33

Rat IV 0.5 2.4 21 7.3 397 - - -

PO 2.5 - - - 1678 580 0.5 84.5

Dog IV 0.5 4.7 4.6 1.9 1812 - - -

PO 2.5 - - - >1812 >580 >0.5 >100

T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the

curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Oral

bioavailability.

Clinical Pharmacokinetics
KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients

with relapsed or refractory solid tumors.[3] The study has provided initial insights into the

pharmacokinetic profile of KB-0742 in humans.

Key Findings from the Phase 1/2 Trial:
Dose-Linear Pharmacokinetics: KB-0742 has demonstrated dose-linear pharmacokinetics at

doses up to 80 mg.[3]

Half-Life: The terminal plasma half-life of KB-0742 is approximately 24 hours.[3]

Dosing Regimen: The clinical trial is evaluating an intermittent dosing schedule of three days

on, four days off, administered orally once daily.[3]

Detailed quantitative data for pharmacokinetic parameters such as Cmax, Tmax, and AUC

across the different dose escalation cohorts (10, 20, 40, 60, and 80 mg) are not yet publicly

available in a tabulated format.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Preclinical In Vivo Pharmacokinetic Studies
Studies were conducted in male CD-1 mice, Sprague-Dawley rats, and beagle dogs.

For intravenous (IV) administration, KB-0742 was formulated in 50 mM citrate buffer (pH 3.0)

for mice and rats, and in saline for dogs. For oral (PO) administration, a solution in 50 mM

citrate buffer (pH 3.0) was used for mice and rats, and a saline solution for dogs.

Blood samples were collected at various time points post-administration. Plasma was

separated by centrifugation and stored frozen until analysis. The concentration of KB-0742 in

plasma samples was determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma

concentration-time data.
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Workflow for preclinical in vivo pharmacokinetic studies of KB-0742.

Clinical Pharmacokinetic Studies (Phase 1/2 Trial -
NCT04718675)
This is a first-in-human, open-label, dose-escalation and cohort-expansion study.

Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

KB-0742 is administered orally once daily for three consecutive days followed by four days off

in 28-day cycles. Dose escalation cohorts have included 10, 20, 40, 60, and 80 mg.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10824856?utm_src=pdf-body-img
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma samples for pharmacokinetic analysis are collected at pre-specified time points after

dosing.

The concentrations of KB-0742 in plasma are quantified using a validated analytical method,

likely LC-MS/MS.

Pharmacokinetic parameters are summarized using descriptive statistics.

Conclusion
KB-0742 has demonstrated a favorable pharmacokinetic profile in both preclinical and clinical

settings, characterized by high oral bioavailability in preclinical species and a long half-life with

dose-linear exposure in humans. These properties support the intermittent dosing schedule

being evaluated in the ongoing clinical trial. The continued investigation of KB-0742 is

warranted to further define its therapeutic potential in transcriptionally addicted cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. biospace.com [biospace.com]

3. Kronos Bio to Present KB-0742 Trial Update at 2024 ASCO Annual Meeting
[synapse.patsnap.com]

To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of KB-
0742: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824856#pharmacokinetics-and-oral-bioavailability-
of-kb-0742]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10824856?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/20/12_Supplement/P228/676108/Abstract-P228-Preclinical-pharmacokinetics-and
https://www.biospace.com/kronos-bio-presents-preclinical-data-for-oral-cdk9-inhibitor-kb-0742-demonstrating-sustained-inhibition-of-tumor-growth-in-multiple-cancers-at-aacr-annual-meeting-2021
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://synapse.patsnap.com/article/kronos-bio-to-present-kb-0742-trial-update-at-2024-asco-annual-meeting
https://www.benchchem.com/product/b10824856#pharmacokinetics-and-oral-bioavailability-of-kb-0742
https://www.benchchem.com/product/b10824856#pharmacokinetics-and-oral-bioavailability-of-kb-0742
https://www.benchchem.com/product/b10824856#pharmacokinetics-and-oral-bioavailability-of-kb-0742
https://www.benchchem.com/product/b10824856#pharmacokinetics-and-oral-bioavailability-of-kb-0742
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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